1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
Overview
Description
1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline to form an intermediate, which is then cyclized with pyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . This binding can modulate the protein’s conformational flexibility, affecting its function and leading to potential therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: This compound shares the fluorophenyl and triazole groups but differs in its overall structure and functional groups.
Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: These compounds exhibit different coordination properties and applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-17-3-1-2-4-18(17)26-11-15(9-19(26)27)20(28)24-16-7-5-14(6-8-16)10-25-13-22-12-23-25/h1-8,12-13,15H,9-11H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGZWCIQATYSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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